Ethyl 8-(4-bromophenyl)-8-oxooctanoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 4-(4-bromophenyl)butanoate is a compound that has been mentioned in various sources . It’s a derivative of phenylacetic acid containing a bromine atom .

Synthesis Analysis

While the exact synthesis of “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” is not available, there are some related synthesis methods available. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters . Another method involves the condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

科研应用

Synthetic Applications and Chemical Reactions

- Aryl radical building blocks, including compounds related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, are utilized in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process highlights the compound's role in facilitating the synthesis of complex molecular structures which are valuable in medicinal chemistry and material science (Allin et al., 2005).

- β-Aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, synthesized from intermediates that share structural similarities with Ethyl 8-(4-bromophenyl)-8-oxooctanoate, have demonstrated cytotoxicity against leukemia cell lines. This suggests potential applications in developing anticancer agents (Albrecht et al., 2010).

Bioactivity and Pharmaceutical Applications

- Novel succinimide derivatives, related structurally to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, have shown promising in vitro antifungal activities. This indicates potential applications in developing new antifungal medications (Cvetković et al., 2019).

- Nitrogen-containing bromophenols isolated from marine red algae, structurally similar to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, exhibited potent radical scavenging activity. This suggests their utility as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Enzymatic and Biological Activities

- Dimethoxybromophenol derivatives incorporating cyclopropane moieties, which are related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, were investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited excellent inhibitory effects, indicating potential for therapeutic applications in diseases related to these enzymes (Boztaş et al., 2015).

Analytical and Material Science Applications

- The synthesis of novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid, a compound related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, showcases its utility in creating materials with potential antibacterial activities. This opens avenues in the development of new antimicrobial materials and agents (El-Hashash et al., 2015).

Safety And Hazards

未来方向

While specific future directions for “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” are not available, borinic acids, which are related to the compound you’re asking about, have been studied for their potential uses in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

性质

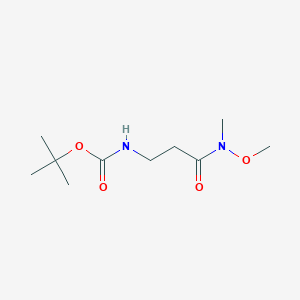

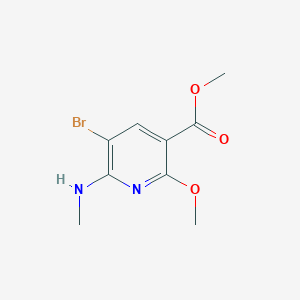

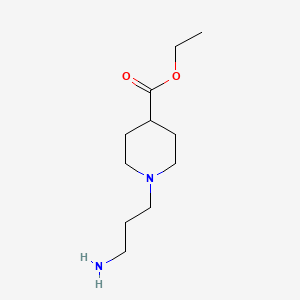

IUPAC Name |

ethyl 8-(4-bromophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGOUNIEVPAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452346 |

Source

|

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-bromophenyl)-8-oxooctanoate | |

CAS RN |

362669-43-0 |

Source

|

| Record name | Ethyl 4-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)